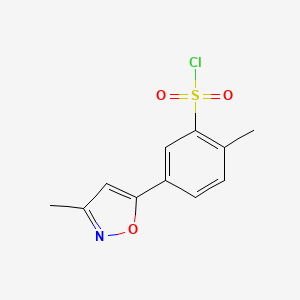

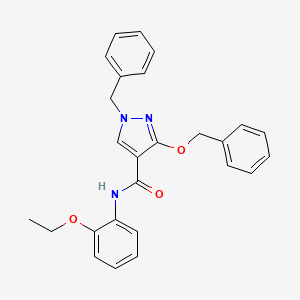

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a chemical compound used in scientific research for its unique properties. It is a sulfonyl chloride derivative that can be used as a reagent for the synthesis of various compounds.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally similar to 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride, has been explored. These compounds have been characterized by X-ray single crystal diffraction, revealing their molecular and electronic structures (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Photochemical Studies

- Photochemical Decomposition : Research on compounds such as sulfamethoxazole, which contains a similar molecular structure, shows significant photolability in acidic aqueous solutions, leading to the formation of various photoproducts. This indicates potential applications in photochemical studies (Zhou & Moore, 1994).

Polymer Synthesis and Pharmacology

- Pharmacologically Active Polymers : The synthesis of pharmacologically active sulfamethoxazole polymers using compounds structurally related to 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride has been investigated. This suggests its potential use in the development of new pharmaceutical drugs (Thamizharasi, Vasantha, & Reddy, 2002).

Catalysis in Organic Synthesis

- Friedel-Crafts Sulfonylation : This compound and its derivatives have been used in Friedel-Crafts sulfonylation reactions, a key process in organic synthesis. This indicates its role as a catalyst or reactant in synthesizing various organic compounds (Nara, Harjani, & Salunkhe, 2001).

Drug Development and Structure-Activity Relationships

- Sulfonamide Antagonists : Research into sulfonamide ETA-selective antagonists has led to the development of compounds structurally related to 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride, highlighting its potential in drug development and understanding structure-activity relationships (Stein et al., 1995).

Amino Acid Derivatives

- Amino Acid Sulfonamides : The creation of new amino acid derivatives using related compounds shows its applicability in the synthesis of diverse bioactive molecules (Riabchenko et al., 2020).

Hydrogen Bonding Studies

- Hydrogen-Bonding Patterns : Studies on compounds like 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, which are structurally related, provide insights into hydrogen bonding patterns, crucial for understanding molecular interactions (Subashini, Muthiah, Bocelli, & Cantoni, 2007).

Green Chemistry Applications

- Green Synthesis : The use of 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides in catalyzing reactions aligns with principles of green chemistry, suggesting environmental-friendly applications (Krishnamurthy & Jagannath, 2013).

Propriétés

IUPAC Name |

2-methyl-5-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-7-3-4-9(6-11(7)17(12,14)15)10-5-8(2)13-16-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFVIKZEDVTDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NO2)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B2411971.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)

![N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2411980.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)

![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)